N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

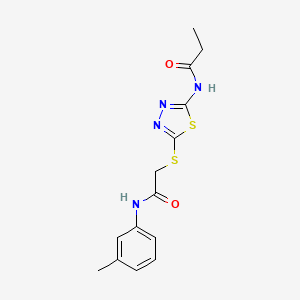

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a synthetic 1,3,4-thiadiazole derivative characterized by a propionamide group at position 2 of the thiadiazole ring and a 2-oxoethylthio substituent at position 3. The 2-oxoethylthio moiety is further functionalized with an m-tolylamino group (meta-methyl-substituted aniline). Its design aligns with known thiadiazole-based molecules, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-3-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIJKWMDTBYQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a novel compound belonging to the class of thiadiazole derivatives. This article delves into its biological activities, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a thiadiazole ring, an oxo group, and a propionamide moiety. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), contributing to its diverse biological activities.

Biological Activities

Thiadiazole derivatives, including this compound, have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with this compound and related thiadiazole derivatives:

The mechanism of action for this compound involves its interaction with specific biological targets within cells. Studies indicate that it may inhibit key enzymes involved in metabolic pathways or interact with DNA, leading to altered cellular functions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring: React thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

- Introduction of the m-Tolyl Group: Conduct a nucleophilic substitution reaction using m-tolyl isocyanate.

- Attachment of the Oxo Group: Incorporate the oxo group using an oxidizing agent.

- Formation of the Propionamide Side Chain: React the intermediate with propionyl chloride in the presence of a base.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:

- Antimicrobial Activity: A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed an inhibitory effect comparable to standard antibiotics like ampicillin .

- Anticancer Potential: In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The results suggest its potential as a lead compound for developing anticancer agents .

- Anti-inflammatory Effects: Experimental models showed that this compound significantly reduced levels of pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry. Key structural variations among analogues include:

- Position 5 substituents : Thioether-linked groups (e.g., alkyl, aryl, or heteroaryl).

- Position 2 functional groups : Amides, amines, or carboxylic acids.

- Additional modifications : Substituents on aromatic rings or oxo groups.

Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives

Key Observations

Substituent Impact on Physicochemical Properties :

- Bulkier substituents (e.g., benzylthio in 5h, ) correlate with lower melting points (133–135°C) compared to smaller groups like methylthio (158–160°C in 5f). This trend suggests steric hindrance reduces crystallinity .

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) may enhance stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in 5k) could improve bioavailability .

Biological Activity Trends: Anticancer Potential: N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () shows selective cytotoxicity against hepatocarcinoma cells, likely due to the propionamide group’s role in membrane interaction. The target compound’s m-tolylamino group may enhance tumor targeting via aromatic stacking . Enzyme Inhibition: Compounds with piperidinylethylthio substituents () demonstrate acetylcholinesterase inhibition, attributed to the basic nitrogen’s interaction with the enzyme’s active site. The target compound lacks such basicity, suggesting divergent activity.

Synthetic Accessibility :

- Higher yields (e.g., 88% for 5h, ) are achieved with benzylthio groups due to favorable reactivity in thioether formation. The target compound’s 2-oxoethylthio linker may require optimized conditions for efficient synthesis .

Q & A

Q. Basic Research Focus :

- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.4 ppm for m-tolyl) and propionamide methyl groups (δ 1.1–1.3 ppm) .

Q. Advanced Research Focus :

- X-ray crystallography : Resolves bond lengths (e.g., C-S bond: ~1.75 Å) and dihedral angles (e.g., C1-C2-C3: 121.4° via B3LYP/SDD) .

- DFT calculations : B3LYP/SDD methods validate molecular geometry and electronic properties (e.g., HOMO-LUMO gaps for reactivity prediction) .

What methodologies are recommended for evaluating the compound’s bioactivity in antimicrobial or anticancer assays?

Q. Basic Research Focus :

- Antimicrobial testing : Use broth microdilution (MIC values against S. aureus or E. coli) .

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., IC₅₀ determination) .

Q. Advanced Research Focus :

- Molecular docking : Screen against bacterial FabH (PDB: 1HNJ) or human topoisomerase II (PDB: 1ZXM) to predict binding modes .

- SAR studies : Modify the m-tolyl or propionamide groups to enhance activity (e.g., halogen substitution improves MIC values by 2–4×) .

How can contradictory data in reaction yields or bioactivity results be systematically addressed?

Q. Methodological Approach :

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous acetone vs. technical grade) and reaction temperature (±2°C tolerance) .

- Control experiments : Compare bioactivity of intermediates (e.g., thiadiazole core vs. final product) to identify active pharmacophores .

- Statistical analysis : Use ANOVA to assess variability in MIC values across replicates .

What computational tools are suitable for studying the compound’s reactivity and stability?

Q. Advanced Research Focus :

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (trajectory analysis over 50 ns) .

- TD-DFT : Predict UV-Vis spectra (λmax ~280 nm for thiadiazole absorption) .

- ADMET prediction : Use SwissADME to assess bioavailability (%ABS >60% if LogP <3) .

How can the compound’s synthetic byproducts or degradation products be characterized?

Q. Methodological Approach :

- HPLC-MS : Monitor reaction mixtures (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted thiols or oxidized sulfones) .

- Stress testing : Expose to heat (60°C) or UV light (254 nm) for 72 hours, then analyze via LC-MS for degradation pathways .

What strategies optimize the compound’s solubility for in vivo studies?

Q. Advanced Research Focus :

- Co-crystallization : Use succinic acid or L-arginine to form salts (improve aqueous solubility by 5–10×) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.